2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 4-oxo-3(4H)-quinazolinyl derivatives with hydrazides under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Methyl 2-(4-oxoquinazolin-3-yl)benzoate
Uniqueness
2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the pentafluorophenyl group and the hydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H9F5N4O2 |
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Molecular Weight |
396.27 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H9F5N4O2/c18-12-9(13(19)15(21)16(22)14(12)20)5-24-25-11(27)6-26-7-23-10-4-2-1-3-8(10)17(26)28/h1-5,7H,6H2,(H,25,27)/b24-5+ |
InChI Key |
KRITTZPCFGZKFQ-ZXKDJJQISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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